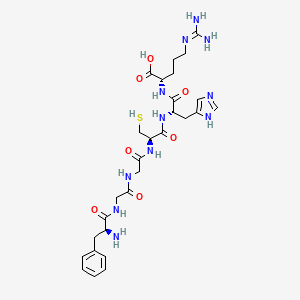
4,9-Dimethyl-2,3,4,9-tetrahydro-1h-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,9-Dimethyl-2,3,4,9-tetrahydro-1h-carbazole is a heterocyclic compound with a molecular formula of C14H17N. It belongs to the class of tetrahydrocarbazoles, which are known for their diverse biological activities and applications in various fields of science and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dimethyl-2,3,4,9-tetrahydro-1h-carbazole typically involves the reaction of substituted phenylhydrazines with cyclohexanone under acidic conditions, following the Fischer indole synthesis method . The reaction mixture is refluxed, and the resulting product is purified through crystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4,9-Dimethyl-2,3,4,9-tetrahydro-1h-carbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbazolones or benzazonine-diones, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the carbazole ring.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate are commonly used oxidants.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
Oxidation: Carbazolones and benzazonine-diones.
Reduction: Various reduced derivatives of the parent compound.
Substitution: Substituted carbazole derivatives with different functional groups.
Applications De Recherche Scientifique
4,9-Dimethyl-2,3,4,9-tetrahydro-1h-carbazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,9-Dimethyl-2,3,4,9-tetrahydro-1h-carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: A parent compound with similar structural features but lacking the dimethyl substitutions.
3,6-Dimethyl-2,3,4,9-tetrahydro-1H-carbazole: Another dimethyl-substituted tetrahydrocarbazole with different substitution positions.
1,2,3,4-Tetrahydro-9H-carbazole: A structurally related compound with different substitution patterns.
Uniqueness
4,9-Dimethyl-2,3,4,9-tetrahydro-1h-carbazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of dimethyl groups at positions 4 and 9 enhances its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
683800-15-9 |
|---|---|
Formule moléculaire |
C14H17N |
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
4,9-dimethyl-1,2,3,4-tetrahydrocarbazole |
InChI |
InChI=1S/C14H17N/c1-10-6-5-9-13-14(10)11-7-3-4-8-12(11)15(13)2/h3-4,7-8,10H,5-6,9H2,1-2H3 |
Clé InChI |
TYZOXZPLANVAAK-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC2=C1C3=CC=CC=C3N2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


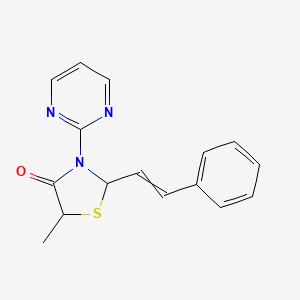
![(Dimethylamino)-N,N-dimethyl[methyl(propan-2-yl)amino]methaniminium](/img/structure/B12526557.png)

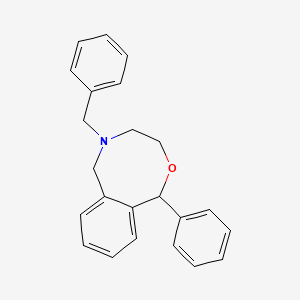



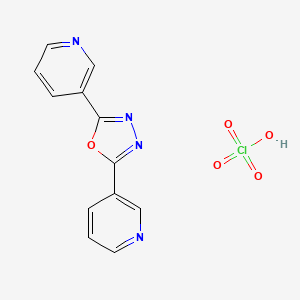
![6-[2-(Propan-2-ylidene)hydrazinyl]pyridine-3-carboxamide](/img/structure/B12526587.png)

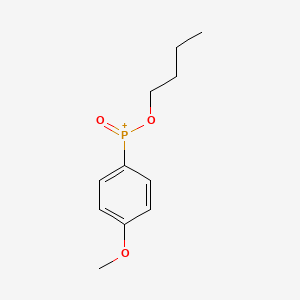
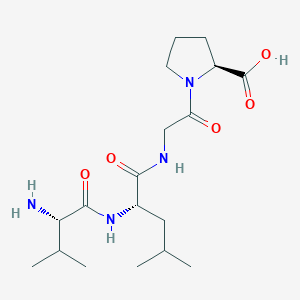
![6-(Furan-2-yl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12526608.png)
